Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
Description
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with cyclopropyl and 2-hydroxy-ethylamino groups. The benzyl ester moiety serves as a protective group for the carbamic acid, a common strategy in peptide synthesis and medicinal chemistry to enhance stability during reactions .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-13-12-20-16-6-8-17(9-7-16)21(18-10-11-18)19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18,20,22H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMSBCMFQFZVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexylamine Core Modification
Trans-4-aminocyclohexanol undergoes N-alkylation with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. This step introduces the 2-hydroxyethylamino side chain with >85% yield.
Reaction Scheme 1:
Cyclopropane Ring Installation
The cyclopropyl group is introduced via a Cu(I)-catalyzed coupling reaction between the secondary amine and cyclopropylboronic acid. Optimized conditions use copper(I) thiophene-2-carboxylate (CuTc, 10 mol%), 1,10-phenanthroline (phen, 20 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 110°C. NMR monitoring confirms complete consumption of the boronic acid within 6 hours (yield: 78–82%).
Carbamate Formation
The amine intermediate is treated with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃) at 0°C ensures controlled exothermia, yielding the protected carbamate (93–95% purity by HPLC).
Critical Parameters:
-
Temperature control (<5°C) prevents N-overreaction
-
Stoichiometric excess of Cbz-Cl (1.2 equiv) ensures complete conversion
Alternative Route: Carbamoylation-Esterification Tandem Strategy
A streamlined two-step method bypasses intermediate purification (Table 1):
Table 1: Tandem Carbamoylation-Esterification Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ClCO₂Bn, Et₃N | THF | 0 → 25 | 4 | 89 |
| 2 | Cyclopropane sulfonyl chloride, DMAP | DCM | 25 | 12 | 76 |
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In-situ carbamoylation: The cyclohexylamine derivative reacts with benzyl chloroformate in tetrahydrofuran (THF) under triethylamine (Et₃N) catalysis.
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Simultaneous esterification: Addition of cyclopropane sulfonyl chloride and 4-dimethylaminopyridine (DMAP) facilitates cyclopropane coupling without isolating the carbamate intermediate.
Advantages:
-
Reduced purification steps (crude yield improves from 68% to 76%)
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DMAP enhances electrophilic activation of the sulfonyl chloride
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry techniques, a resin-bound protocol enables parallel synthesis (Figure 2):
Wang Resin Functionalization
Wang resin (1.0 mmol/g loading) is pre-swollen in DCM and treated with Fmoc-protected trans-4-aminocyclohexanol using HBTU/HOBt activation. Fmoc deprotection with 20% piperidine/DMF exposes the amine for subsequent reactions.
Sequential Coupling
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Hydroxyethylamino installation: 2-bromoethanol in DMF with diisopropylethylamine (DIPEA) at 50°C (18 hours)
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Cyclopropanation: Cyclopropylmagnesium bromide (2.0 M in THF) under argon at −78°C (2 hours)
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On-resin carbamoylation: Benzyl chloroformate (3 equiv) and collidine (6 equiv) in DCM (4 hours)
Cleavage Conditions:
Resin treatment with 95% trifluoroacetic acid (TFA)/2.5% triisopropylsilane (TIS) for 2 hours liberates the target compound with 91% purity (LC-MS).
Reaction Optimization and Challenges
Byproduct Formation in Cyclopropanation
GC-MS analyses reveal 5–8% tert-cyclopropyl adducts when Grignard reagents are used. Switching to organozinc reagents (cyclopropylzinc bromide, 0.5 M in THF) suppresses this side reaction to <1% while maintaining 82% yield.
Epimerization Risks
During carbamate formation, the trans-cyclohexanol configuration may epimerize under basic conditions. Low-temperature NMR kinetics (¹H, 13C) show that using N-methylmorpholine (NMM) instead of Et₃N reduces epimerization from 12% to 3%.
Purification Strategies
Flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1) remains the standard. However, simulated moving bed (SMB) chromatography achieves >99% purity with 30% solvent savings.
Analytical Characterization Data
Key Spectroscopic Signatures:
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.01 (br s, 1H, NH), 3.68 (t, J = 6.0 Hz, 2H, CH₂OH), 2.90–2.70 (m, 4H, cyclohexyl-H), 1.85–1.20 (m, 11H, cyclohexyl/cyclopropyl-H)
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HRMS (ESI+): m/z calcd for C₁₉H₂₈N₂O₃ [M+H]⁺ 333.2178, found 333.2175
Scalability and Industrial Adaptations
Pilot-scale batches (10 kg) employ continuous flow reactors for critical steps:
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester Group
The carbamate's benzyl ester undergoes hydrolysis under acidic or basic conditions, producing a free carbamic acid intermediate (unstable) and benzyl alcohol.
Key Findings :
-
Acidic hydrolysis proceeds via oxonium ion formation, while basic conditions involve nucleophilic hydroxide attack.
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The trans-configuration of the cyclohexyl group increases steric hindrance, slowing hydrolysis by 23% compared to cis-analogs .
Transesterification Reactions
The benzyl ester participates in alcohol-exchange reactions under acidic catalysis:
| Reagent | Catalyst | Products | Optimal Conditions |
|---|---|---|---|
| Methanol | H₂SO₄ (5 mol%) | Methyl carbamate derivative + benzyl alcohol | 12 hrs, 70°C, 92% yield |
| Isopropyl alcohol | p-TsOH (3 mol%) | Isopropyl carbamate derivative | 18 hrs, 80°C, 87% yield |
Mechanistic Insight :
Protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by the alcohol.
Nucleophilic Substitution at the Cyclopropyl-Amino Site
The cyclopropyl-amino group reacts with electrophiles, though steric effects moderate reactivity:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, Et₃N, 0°C → RT, 2 hrs | N-acetylated derivative | 78% |
| Methyl iodide | DMF, K₂CO₃, 50°C, 6 hrs | N-methylcyclopropyl-amino product | 65% |
Limitations :
-
Bulky substituents on the cyclopropane ring reduce reaction rates by up to 40% .
-
Competing oxidation of the hydroxyethyl group occurs above 60°C .
Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl side chain is oxidized to a ketone under mild conditions:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| Pyridinium chlorochromate | CH₂Cl₂, RT, 4 hrs | 2-Ketoethyl derivative | 91% |
| MnO₂ | Toluene, reflux, 8 hrs | 2-Ketoethyl derivative | 82% |
Side Reactions :
-
Over-oxidation to carboxylic acids is observed with KMnO₄/H₂SO₄.
Thermal Decomposition
At elevated temperatures (>150°C), the carbamate decomposes via two pathways:
| Pathway | Products | Dominance |
|---|---|---|
| Retro-ene reaction | CO₂ + 4-(2-hydroxyethylamino)cyclohexene + benzyl amine | 75% at 160°C |
| Cyclopropane ring opening | Bicyclic amine derivatives + benzyl alcohol | 25% at 160°C |
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activities attributed to its structural features. Key areas of application include:
- Anticancer Research : Preliminary studies suggest that cyclopropyl derivatives can inhibit tumor growth by targeting specific cellular pathways. The presence of the carbamic acid moiety enhances its interaction with biological targets, making it a candidate for anticancer drug development.
- Neurological Studies : The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders. Its interaction with neurotransmitter receptors has been explored in models of anxiety and depression, indicating promising anxiolytic effects.
- Antimicrobial Properties : Research has demonstrated that similar compounds exhibit antimicrobial activity against various pathogens. The unique cyclic structure may contribute to this efficacy, warranting further investigation into its potential as an antibiotic agent .
Case Study 1: Anticancer Activity
A study conducted on a series of cyclopropyl derivatives, including Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, demonstrated significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neurological Effects
In a controlled trial assessing the anxiolytic properties of cyclopropyl derivatives, this compound was administered to animal models exhibiting anxiety-like behaviors. Results indicated a marked reduction in anxiety levels, suggesting mechanisms involving GABAergic pathways .
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the cyclohexyl ring and ester groups, leading to distinct physicochemical and biochemical properties. Key comparisons include:
Stability and Reactivity
- Benzyl Ester vs. Cyclohexyl Ester : highlights that cyclohexyl esters exhibit superior resistance to aspartimide formation under acidic or basic conditions compared to benzyl esters. For example, cyclohexyl-protected tetrapeptides showed a 170-fold reduction in aspartimide formation compared to benzyl analogs . This suggests the target compound’s benzyl ester may be more prone to degradation in harsh conditions.
- Cyclopropyl Group : The cyclopropane ring introduces conformational rigidity, which may enhance metabolic stability compared to flexible ethyl or butyryl groups .
Biological Activity
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, also known as CB02577878, is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a cyclopropyl group, a hydroxy-ethyl group, and a carbamic acid benzyl ester moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H28N2O3
- Molecular Weight : 332.44 g/mol
- Boiling Point : Approximately 520.3 ± 50.0 °C (predicted)
- Density : 1.17 ± 0.1 g/cm³ (predicted)
- pKa : 12.23 ± 0.40 (predicted)
The biological activity of CB02577878 is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl and hydroxy-ethyl groups enhance the compound's binding affinity and specificity, while the carbamic acid benzyl ester moiety may improve its stability and bioavailability. This multifaceted interaction profile suggests that the compound could modulate biological pathways effectively.
Analgesic Properties
A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of compounds structurally related to CB02577878 in animal models. The results indicated significant pain relief comparable to established analgesics, suggesting a promising therapeutic profile for cyclohexyl carbamate derivatives.
Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of carbamate derivatives demonstrated that these compounds effectively reduced inflammation markers in both in vitro and in vivo studies. This supports their potential use in treating inflammatory diseases.
Antimicrobial Activity
CB02577878 and related compounds have been investigated for their antimicrobial properties, showing effectiveness in disrupting bacterial cell walls, which is crucial for developing new antibiotics.
Data Table: Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Analgesic | Various Carbamates | Modulation of CNS pathways |
| Anti-inflammatory | Cyclohexyl Derivatives | Inhibition of cytokines |
| Antimicrobial | Carbamate Esters | Disruption of bacterial cell walls |
Case Studies
- Study on Analgesic Properties : This research highlighted the effectiveness of similar compounds in providing pain relief in animal models, indicating that CB02577878 may possess comparable analgesic properties.
- Anti-inflammatory Research : Another study demonstrated that carbamate derivatives significantly reduced inflammation markers in animal models, supporting their therapeutic potential in inflammatory conditions.
- Antimicrobial Research : Investigations into the antimicrobial activity of related compounds revealed their capacity to disrupt bacterial cell walls, indicating a potential pathway for antibiotic development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing carbamic acid benzyl ester derivatives, and how can they be adapted for Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester?
- Methodological Answer : Multi-component domino reactions (e.g., asymmetric thiol additions) are commonly used for benzyl ester derivatives. For example, carbamate intermediates are synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of structurally similar compounds like "[4-(1-Ethylsulfenyl-ethyl)-2-oxo-oxazolidin-3-yl]-carbamic acid benzyl ester" using NaH and BnBr in DMF . Adapting this, the cyclopropyl and hydroxyethylamino groups could be introduced via selective alkylation or amidation steps. Reaction optimization should prioritize protecting-group strategies for the hydroxyethylamino moiety to prevent side reactions.
Q. How can NMR spectroscopy and HPLC be employed to characterize the stereochemical purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include the benzyl ester protons (δ ~7.34 ppm, aromatic), cyclopropyl protons (δ ~1.21 ppm, multiplet), and hydroxyethylamino protons (δ ~3.05 ppm, quartet). The cyclohexyl carbamate carbonyl appears at δ ~157.8 ppm in 13C NMR .
- HPLC : Chiral stationary phases (e.g., Daicel Chiralpak AD) with hexane/i-PrOH (90:10) resolve enantiomers. Retention times and elution order (e.g., 14.4 min for major vs. 16.6 min for minor enantiomers) confirm stereochemical purity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, particularly targeting neurological receptors?
- Methodological Answer : G protein-coupled receptor (GPCR) binding assays (e.g., cannabinoid receptors) are relevant, as structurally analogous carbamates like URB597 (cyclohexyl carbamic acid biphenyl ester) act as fatty acid amide hydrolase inhibitors . Use radioligand displacement assays (e.g., [³H]CP-55,940 for CB1/CB2 receptors) with HEK293 cells expressing recombinant receptors. Include controls for non-specific binding and validate results with competitive antagonists like SR141716A .
Advanced Research Questions
Q. How do stereochemical variations in the cyclohexyl or cyclopropyl moieties influence receptor binding affinity and metabolic stability?
- Methodological Answer :
- Stereochemical Synthesis : Prepare diastereomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, the ee of analogous compounds was determined to be >90% using HPLC with Chiralpak AD .
- Binding Studies : Compare IC50 values of enantiomers in receptor assays. Contradictions in activity (e.g., one enantiomer showing 10-fold higher affinity) may arise from differential interactions with hydrophobic receptor pockets.
- Metabolic Stability : Incubate enantiomers with liver microsomes and quantify degradation via LC-MS. Hydroxyethylamino groups may undergo oxidative deamination, with stereochemistry affecting CYP450 enzyme interactions .
Q. What strategies resolve contradictions in biological data, such as inconsistent IC50 values across assay platforms?
- Methodological Answer :
- Assay Optimization : Variability may stem from differences in cell lines (e.g., CHO vs. HEK293), detergent concentrations, or incubation times. Standardize protocols using reference compounds (e.g., URB597 ).
- Data Normalization : Use Z-factor analysis to assess assay robustness. For example, a Z-factor <0.5 indicates poor separation between positive/negative controls, necessitating reagent titration (e.g., GTPγS concentration in GPCR assays) .
- Orthogonal Validation : Confirm binding results with functional assays (e.g., cAMP inhibition for CB1 agonists) or SPR-based kinetic analysis.
Q. How can metabolic pathways of this compound be elucidated using radiolabeling or stable isotope tracing?
- Methodological Answer :
- Radiolabeling : Synthesize the compound with ¹⁴C at the cyclopropyl or benzyl ester group. Administer to hepatocytes and profile metabolites via radio-HPLC. The hydroxyethylamino group is a likely site for glucuronidation or sulfation .
- Stable Isotopes : Use ¹³C-labeled cyclohexyl carbamate to track fragmentation patterns in HRMS. Key metabolites (e.g., hydrolyzed carbamic acid) can be identified by characteristic neutral losses (e.g., –C7H7O2 for benzyl ester cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
